2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine
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Overview
Description
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features both pyrimidine and imidazo[1,2-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with a suitable imidazo[1,2-a]pyridine derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine or imidazo[1,2-a]pyridine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methyl groups or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with DNA replication and repair processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
- 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-3-methylquinoxaline
- N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine is unique due to its dual heterocyclic structure, which imparts specific chemical and biological properties. This dual structure allows for diverse chemical reactivity and potential biological activities that are not observed in simpler compounds .
Properties
CAS No. |
325778-97-0 |
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Molecular Formula |
C15H16N4S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H16N4S/c1-10-7-11(2)17-15(16-10)20-9-13-8-19-12(3)5-4-6-14(19)18-13/h4-8H,9H2,1-3H3 |
InChI Key |
UPALGJTYTUKPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC3=NC(=CC(=N3)C)C |
solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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